(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide
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Overview
Description
(E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thioamide group, which is a sulfur analog of an amide, and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide typically involves the reaction of ethyl isothiocyanate with N,N’-diphenylcarbamimidothioate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N,N’-Diphenylcarbamimidothioate: Lacks the ethyl group and hydrobromide salt.
Ethyl N,N’-diphenylcarbamimidate: Contains an oxygen atom instead of sulfur in the amide group.
N,N’-Diphenylthiourea: Similar structure but with a different functional group.
Uniqueness: (E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide is unique due to the presence of both the ethyl group and the hydrobromide salt, which can influence its solubility, reactivity, and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDSMSNBVLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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